molecular formula C8H3BrClF4N B13681799 N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13681799
M. Wt: 304.46 g/mol
InChI Key: KNGCQLRFESNYOB-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4-fluoroaniline with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-fluorophenyl)acetamide
  • 2-Bromo-4-fluorobenzenesulfonyl chloride
  • 1-Bromo-4-fluorobenzene

Uniqueness

N-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C8H3BrClF4N

Molecular Weight

304.46 g/mol

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3BrClF4N/c9-5-3-4(11)1-2-6(5)15-7(10)8(12,13)14/h1-3H

InChI Key

KNGCQLRFESNYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)N=C(C(F)(F)F)Cl

Origin of Product

United States

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